molecular formula C23H23N3O4 B3017817 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide CAS No. 872857-12-0

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide

Cat. No.: B3017817
CAS No.: 872857-12-0
M. Wt: 405.454
InChI Key: GFZJEUIEJXJZAJ-UHFFFAOYSA-N
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Description

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide features a complex structure comprising:

  • Indole core: A 1H-indol-3-yl group substituted at the N1 position with a 2-morpholino-2-oxoethyl chain.
  • Acetamide moiety: A 2-oxoacetamide group linked to the indole’s C3 position, further substituted with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16-6-2-4-8-19(16)24-23(29)22(28)18-14-26(20-9-5-3-7-17(18)20)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZJEUIEJXJZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholino group.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole core or the morpholino group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs and their structural distinctions are summarized in Table 1 :

Compound Indole Substituent Acetamide Substituent Key Features
Target Compound 1-(2-Morpholino-2-oxoethyl) N-(o-tolyl) Morpholino enhances solubility; o-tolyl provides steric bulk
2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide None N-(2-morpholinoethyl) Morpholino on acetamide side chain; lacks indole substitution
2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide None N-(o-tolyl) + hydrazine linker Hydrazine linker may confer chelation potential; lower metabolic stability
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide None N-(2-phenylethyl) Phenethyl group increases lipophilicity (LogP 3.6); no morpholino
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(1H-pyrazol-3-yl)-acetamide 1-(4-Chlorobenzyl) N-(pyrazol-3-yl) Chlorobenzyl and pyrazole enhance anticancer activity; no morpholino

Analog Comparisons :

  • 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide : Higher solubility due to morpholino on acetamide chain (LogP ~1.8). Lower steric hindrance than target compound.
  • 2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide :
    • LogP 3.6; phenethyl increases membrane permeability but reduces aqueous solubility.

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structure, featuring an indole core, a morpholino group, and an acetamide moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of approximately 346.4 g/mol. The structure is characterized by the following components:

  • Indole Core : A bicyclic structure that is known for its diverse biological activities.
  • Morpholino Group : Often enhances solubility and bioavailability.
  • Acetamide Moiety : Commonly involved in biological interactions.

The biological activity of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways, which could lead to anticancer effects.
  • Receptor Modulation : By binding to certain receptors, it may modulate signaling pathways that are crucial for cell survival and growth.

Anticancer Activity

Preliminary studies have indicated that compounds similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(o-tolyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism
HeLa0.52Induces apoptosis, G2/M phase arrest
MCF-70.34Inhibits tubulin polymerization
HT-290.86Modulates cell cycle progression

These findings suggest that the compound could be further developed as a potential anticancer agent.

Case Studies and Research Findings

Several studies have explored related compounds in the indole class, providing insights into their biological activities:

  • Indole Derivatives as Anticancer Agents : A study demonstrated that indole-based compounds could effectively inhibit tumor growth in vivo, showcasing their potential for cancer therapy .
  • SARS-CoV-2 Inhibition : Research on similar structures indicated their ability to inhibit RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, suggesting antiviral properties .
  • Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives induce apoptosis through mitochondrial pathways and cell cycle arrest .

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